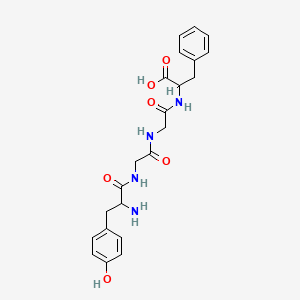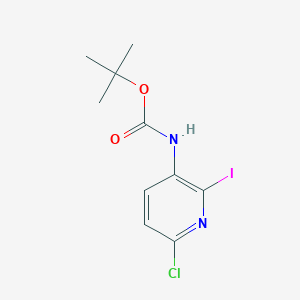
tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring substituted with chlorine and iodine atoms, and a carbamic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Halogenation of Pyridine: The starting material, pyridine, undergoes halogenation to introduce chlorine and iodine atoms at specific positions on the ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Formation of Carbamic Acid Ester: The halogenated pyridine is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the application and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Imidazoles: Heterocyclic compounds with a similar nitrogen-containing ring structure, used in pharmaceuticals and agrochemicals.
Uniqueness
(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the combination of halogen atoms and the carbamic acid ester group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H12ClIN2O2 |
|---|---|
Poids moléculaire |
354.57 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloro-2-iodopyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) |
Clé InChI |
UUXUAJLSLHSTHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)



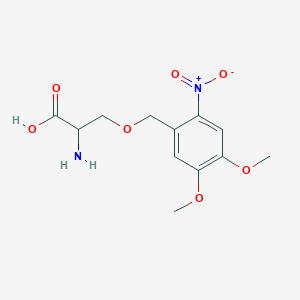


![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)
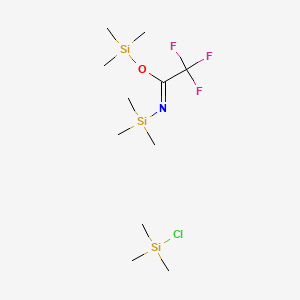
![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
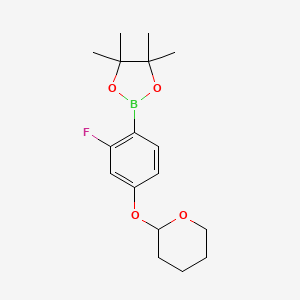
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
